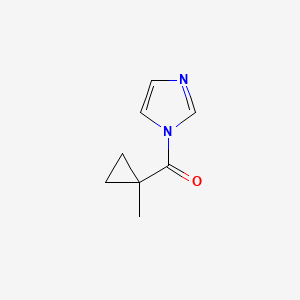
(1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone
Descripción general
Descripción
(1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone is an organic compound that features a unique structure combining a cyclopropyl group and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone typically involves the reaction of 1-methylcyclopropylcarbonyl chloride with imidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: (1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
(1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of (1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions.
Comparación Con Compuestos Similares
1-Methylimidazole: Shares the imidazole ring but lacks the cyclopropylcarbonyl group.
Cyclopropylcarbonyl chloride: Contains the cyclopropylcarbonyl group but lacks the imidazole ring.
Imidazole: The parent compound without any substituents.
Uniqueness: (1H-Imidazol-1-yl)(1-methylcyclopropyl)methanone is unique due to the presence of both the cyclopropylcarbonyl group and the imidazole ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
134302-16-2 |
|---|---|
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.181 |
Nombre IUPAC |
imidazol-1-yl-(1-methylcyclopropyl)methanone |
InChI |
InChI=1S/C8H10N2O/c1-8(2-3-8)7(11)10-5-4-9-6-10/h4-6H,2-3H2,1H3 |
Clave InChI |
JYNAPIWQOHMXNB-UHFFFAOYSA-N |
SMILES |
CC1(CC1)C(=O)N2C=CN=C2 |
Sinónimos |
1H-Imidazole,1-[(1-methylcyclopropyl)carbonyl]-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













